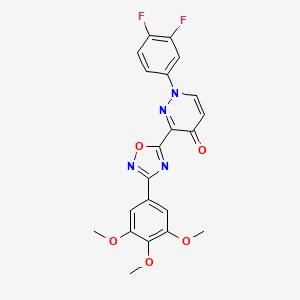![molecular formula C13H10N4O2 B2761541 1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 926205-67-6](/img/structure/B2761541.png)
1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The pyridin-3-ylmethyl group can be introduced via a nucleophilic substitution reaction.
- Example: Using pyridin-3-ylmethyl chloride in the presence of a base like potassium carbonate to attach the substituent to the nitrogen of the pyrazolo[3,4-b]pyridine core.
Carboxylation:
- The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a suitable ester precursor with a strong base followed by acidification.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves multi-step organic synthesis. One common route includes the following steps:
-
Formation of the Pyrazolo[3,4-b]pyridine Core:
- Starting from a suitable pyridine derivative, the core structure can be formed through cyclization reactions involving hydrazine derivatives.
- Example: Reacting 3-cyanopyridine with hydrazine hydrate under reflux conditions to form the pyrazolo[3,4-b]pyridine scaffold.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially modifying the pyridine or pyrazole rings.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, which may reduce the carboxylic acid group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the pyridine or pyrazole rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyridin-3-ylmethyl chloride in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of alcohol derivatives from the carboxylic acid group.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(Pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mecanismo De Acción
The mechanism by which 1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid exerts its effects depends on its specific application:
Biological Activity: The compound may interact with enzymes or receptors, inhibiting or activating specific pathways. For example, it could inhibit a key enzyme in a microbial pathway, leading to antimicrobial effects.
Material Science: The electronic properties of the compound can be exploited in the design of new materials for electronic devices.
Comparación Con Compuestos Similares
- 1-(Pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
- 1-(Pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
- 1-(Pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Comparison:
- Structural Differences: The position of the pyridinylmethyl group or the carboxylic acid group can significantly affect the compound’s reactivity and biological activity.
- Unique Properties: 1-(Pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid may exhibit unique binding affinities or electronic properties due to its specific substitution pattern, making it particularly valuable in certain applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
1-(pyridin-3-ylmethyl)pyrazolo[3,4-b]pyridine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c18-13(19)11-4-10-7-16-17(12(10)15-6-11)8-9-2-1-3-14-5-9/h1-7H,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGPXGYPXROOIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C3=NC=C(C=C3C=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Pyrazolo[1,5-a]pyrazin-4-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2761460.png)

![N-(pyridin-2-ylmethyl)-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B2761465.png)
![N'-(2-hydroxy-2-phenylpropyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide](/img/structure/B2761466.png)

![(3aS,6aR)-Tetrahydrofuro[2,3-b]furan-2(6aH)-one](/img/structure/B2761470.png)
![N-(2,4-dimethylphenyl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2761471.png)

![3'-chloro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2761475.png)
![Ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2761476.png)


![4-Azido-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2761481.png)
